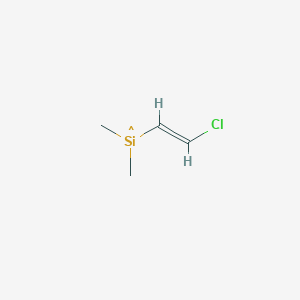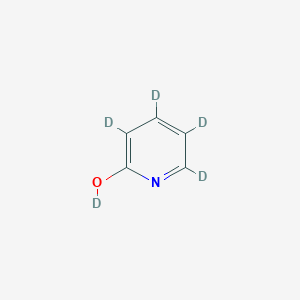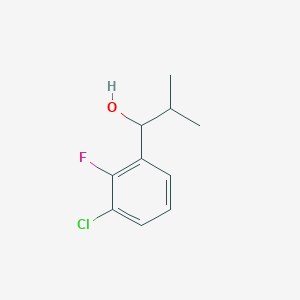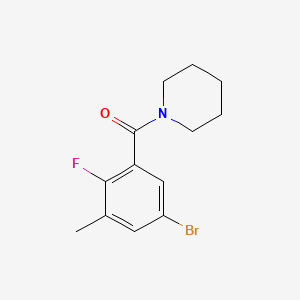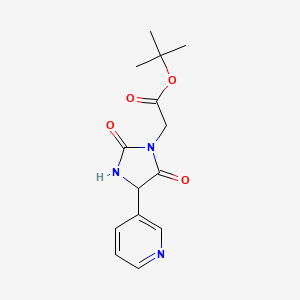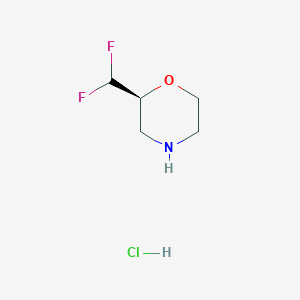
(S)-2-(Difluoromethyl)morpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(Difluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C5H10ClF2NO It is a derivative of morpholine, a heterocyclic amine, and contains a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Difluoromethyl)morpholine hydrochloride typically involves the difluoromethylation of morpholine derivatives. One common method includes the use of difluoromethylating agents such as S-(difluoromethyl)sulfonium salts. The reaction conditions are generally mild, and the process can be carried out at room temperature with good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high efficiency and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Difluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
(S)-2-(Difluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Difluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(Difluoromethyl)morpholine hydrochloride
- (S)-2-(Trifluoromethyl)morpholine hydrochloride
- (S)-2-(Fluoromethyl)morpholine hydrochloride
Uniqueness
(S)-2-(Difluoromethyl)morpholine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1802989-03-2 |
|---|---|
Molecular Formula |
C5H10ClF2NO |
Molecular Weight |
173.59 g/mol |
IUPAC Name |
(2S)-2-(difluoromethyl)morpholine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 |
InChI Key |
QDWKZGSDPAPRRX-WCCKRBBISA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)C(F)F.Cl |
Canonical SMILES |
C1COC(CN1)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


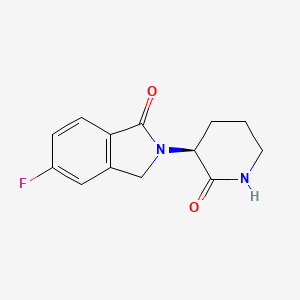
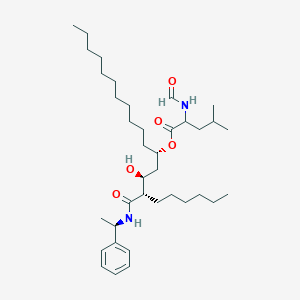
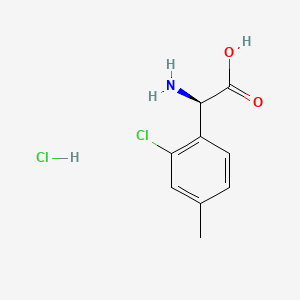
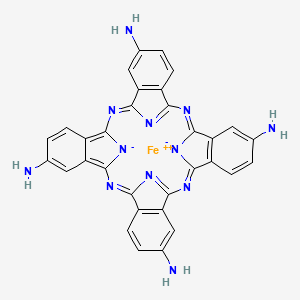
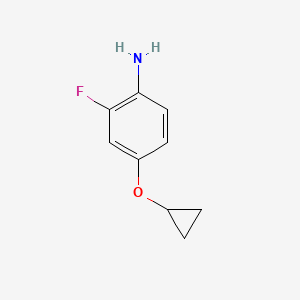
![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
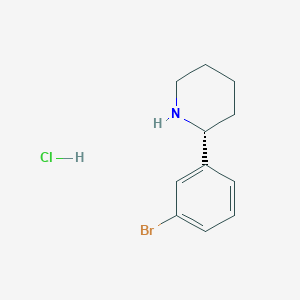
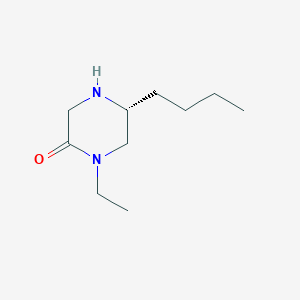
![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
